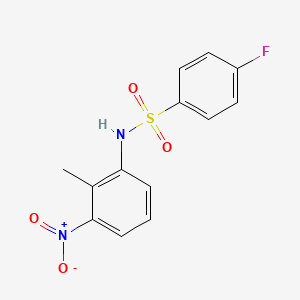

4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, commonly known as FNPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. FNPSA is a sulfonamide derivative that contains a nitro group and a fluoro group, making it a versatile compound for various applications.

Wirkmechanismus

The mechanism of action of FNPSA is not fully understood. However, it is believed that the sulfonamide group in FNPSA plays a crucial role in its antibacterial and antifungal activity. The sulfonamide group acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria and fungi. This inhibition leads to the depletion of folic acid, which is essential for the growth and survival of bacteria and fungi.

Biochemical and Physiological Effects:

The biochemical and physiological effects of FNPSA are still being studied. However, it has been shown to exhibit low toxicity in various cell lines and animal models. FNPSA has been shown to be metabolized by the liver and excreted in the urine. It has also been shown to have a low binding affinity for plasma proteins.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using FNPSA in lab experiments is its versatility. It can be used as a reagent for various organic transformations, as a linker molecule for the synthesis of MOFs, and as an antibacterial and antifungal agent. Another advantage is its low toxicity, which makes it a safer alternative to other sulfonamide derivatives.

One of the limitations of using FNPSA in lab experiments is its limited solubility in organic solvents. This can make it difficult to dissolve and handle in certain reactions. Another limitation is its high cost, which can limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the research and development of FNPSA. One direction is to further study its antibacterial and antifungal activity and to optimize its structure for increased potency and selectivity. Another direction is to explore its potential as a catalyst for various organic transformations. Additionally, there is potential for the use of FNPSA in the synthesis of new MOFs with unique properties and applications. Overall, the versatility and potential of FNPSA make it an exciting compound for future research and development.

Synthesemethoden

The synthesis of FNPSA involves the reaction of 4-fluoroaniline with 2-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The reaction yields FNPSA as a yellow crystalline solid with a melting point of 190-195°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

FNPSA has been extensively studied for its potential applications in various fields such as pharmaceuticals, organic synthesis, and material science. In the pharmaceutical industry, FNPSA has been shown to exhibit antibacterial and antifungal properties. It has been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and has shown promising results in inhibiting their growth. FNPSA has also been tested for its antifungal activity against Candida albicans and Aspergillus niger, and has shown potential as a new antifungal agent.

In organic synthesis, FNPSA has been used as a reagent for the synthesis of various compounds such as sulfonamides, sulfones, and sulfonates. It has also been used as a catalyst for the synthesis of β-amino carbonyl compounds and β-amino esters. FNPSA has been shown to be a versatile reagent for various organic transformations due to its unique structure and reactivity.

In material science, FNPSA has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. FNPSA has been used as a linker molecule for the synthesis of MOFs due to its ability to form strong bonds with metal ions.

Eigenschaften

IUPAC Name |

4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O4S/c1-9-12(3-2-4-13(9)16(17)18)15-21(19,20)11-7-5-10(14)6-8-11/h2-8,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFOXVVSCDQDBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)

![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)

![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)

![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)

![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)

![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)